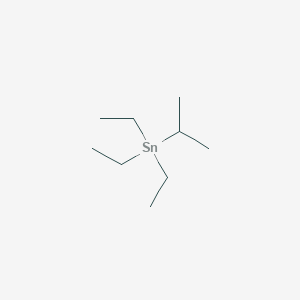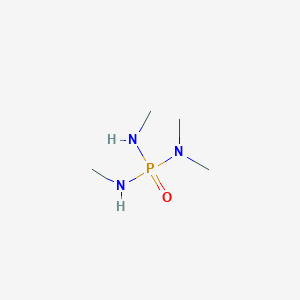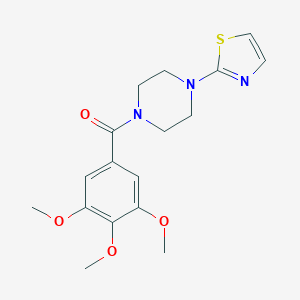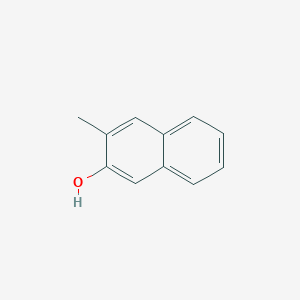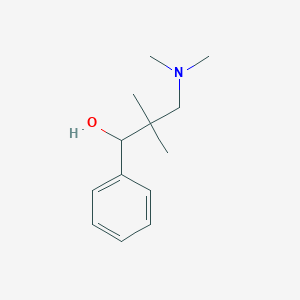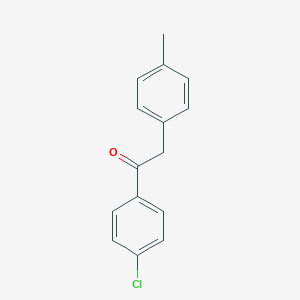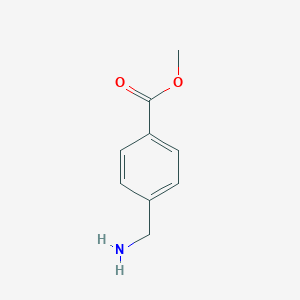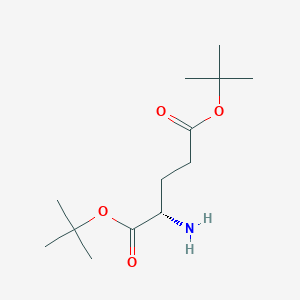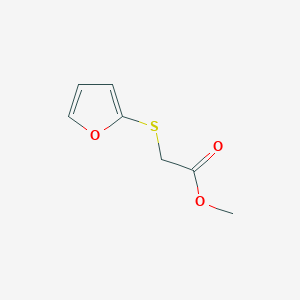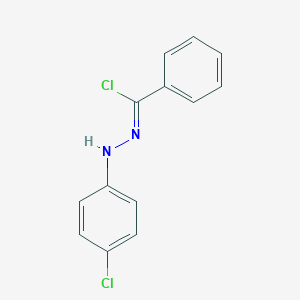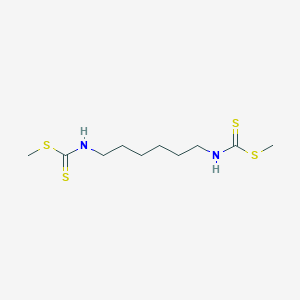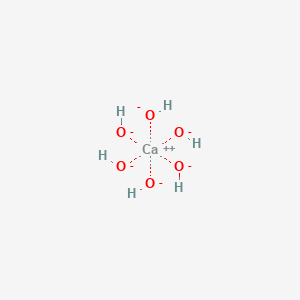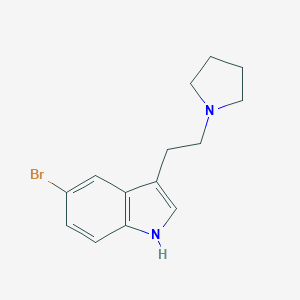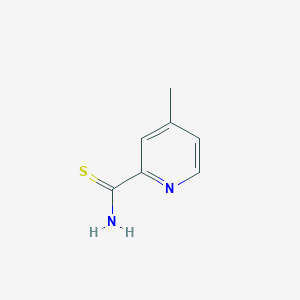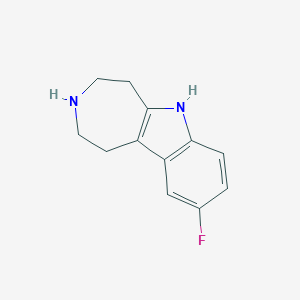
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a fluorine atom and a hexahydroazepine ring system. The purpose of
Aplicaciones Científicas De Investigación
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to exhibit antibacterial and antifungal activity.
Mecanismo De Acción
The mechanism of action of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells by interfering with their DNA replication and cell cycle progression.
Efectos Bioquímicos Y Fisiológicos
Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, this compound has also been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the major limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro-. One of the most promising directions is the development of novel anticancer agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo, which will be essential for its eventual clinical application.
Conclusion:
In conclusion, Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a promising compound that has potential applications in various fields of scientific research. Its high potency and selectivity make it an attractive option for researchers, and its potential applications in the treatment of various diseases make it a compound of significant interest. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Azepino(4,5-b)indole, 9-fluoro-1,2,3,4,5,6-hexahydro- is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic aldehyde and an amine in the presence of a Lewis acid catalyst to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to form the final product.
Propiedades
Número CAS |
15918-85-1 |
|---|---|
Nombre del producto |
AZEPINO(4,5-b)INDOLE, 9-FLUORO-1,2,3,4,5,6-HEXAHYDRO- |
Fórmula molecular |
C12H13FN2 |
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 |
Clave InChI |
PAOLJJUVRCDQAE-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
SMILES canónico |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)F |
Otros números CAS |
15918-85-1 |
Sinónimos |
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



